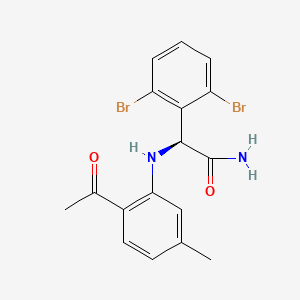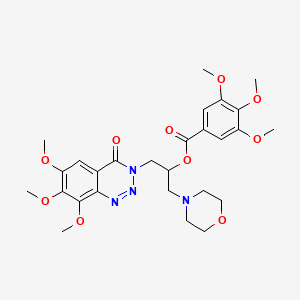
Razinodil
Overview
Description
Razinodil: is a coronary vasodilator developed to reduce blood pressure by dilating blood vessels. It has been investigated for its potential use in treating ischemic myocardial diseases. The compound has shown promising results in increasing coronary blood flow without significantly increasing oxygen consumption .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Razinodil can be synthesized through a multi-step process involving the reaction of various organic compounds. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical structure .
Industrial Production Methods: : Industrial production of this compound involves scaling up the laboratory synthesis process to produce larger quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: : Razinodil undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed: : The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. These products are often intermediates that are further processed to obtain the final compound .
Scientific Research Applications
Chemistry: : In chemistry, Razinodil is used as a model compound to study the effects of coronary vasodilators on blood vessels. Researchers investigate its chemical properties, stability, and interactions with other compounds .
Biology: : In biological research, this compound is studied for its effects on cellular processes and its potential therapeutic applications. It has been shown to improve coronary blood flow and reduce myocardial oxygen consumption, making it a valuable compound for cardiovascular research .
Medicine: : In medicine, this compound is being investigated for its potential use in treating ischemic myocardial diseases. Clinical trials have shown that it can improve the survival rate of animals after induced heart attacks, indicating its potential as a therapeutic agent .
Industry: : In the pharmaceutical industry, this compound is used in the development of new drugs for cardiovascular diseases. Its unique properties make it a valuable compound for formulating medications that target coronary vasodilation .
Mechanism of Action
Razinodil exerts its effects by dilating blood vessels, which reduces blood pressure and increases coronary blood flow. The compound targets specific molecular pathways involved in vasodilation, including the relaxation of smooth muscle cells in the blood vessel walls. This action is mediated through the inhibition of calcium influx and the activation of potassium channels, leading to the relaxation of the vascular smooth muscle .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to Razinodil include other coronary vasodilators such as nitroglycerin, isosorbide dinitrate, and amlodipine. These compounds also work by dilating blood vessels and reducing blood pressure .
Uniqueness: : this compound is unique in its ability to increase coronary blood flow without significantly increasing myocardial oxygen consumption. This property makes it particularly valuable for treating ischemic myocardial diseases, where oxygen supply to the heart is critical .
Conclusion
This compound is a promising compound with significant potential in the treatment of cardiovascular diseases. Its unique properties and mechanism of action make it a valuable tool for scientific research and pharmaceutical development. Further studies are needed to fully understand its therapeutic potential and optimize its use in clinical settings.
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
30271-85-3 |
|---|---|
Molecular Formula |
C27H34N4O10 |
Molecular Weight |
574.6 g/mol |
IUPAC Name |
[1-morpholin-4-yl-3-(6,7,8-trimethoxy-4-oxo-1,2,3-benzotriazin-3-yl)propan-2-yl] 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C27H34N4O10/c1-34-19-11-16(12-20(35-2)23(19)37-4)27(33)41-17(14-30-7-9-40-10-8-30)15-31-26(32)18-13-21(36-3)24(38-5)25(39-6)22(18)28-29-31/h11-13,17H,7-10,14-15H2,1-6H3 |
InChI Key |
KUUKBTYSAHIXTN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC(CN2CCOCC2)CN3C(=O)C4=CC(=C(C(=C4N=N3)OC)OC)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC(CN2CCOCC2)CN3C(=O)C4=CC(=C(C(=C4N=N3)OC)OC)OC |
Appearance |
Solid powder |
| 30271-85-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(gamma-morpholino-beta-(3,4,5-trimethoxy-benzoyloxy)propyl)-6,7,8-trimethoxy-3H-1,2,3-benzotriazinone razinodil |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



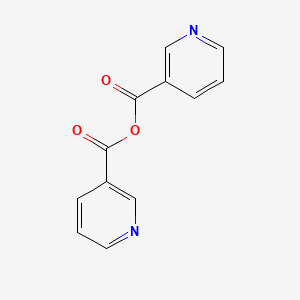
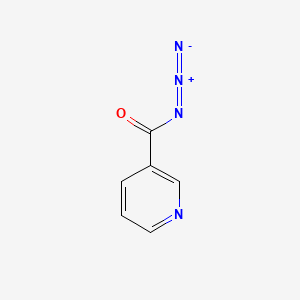

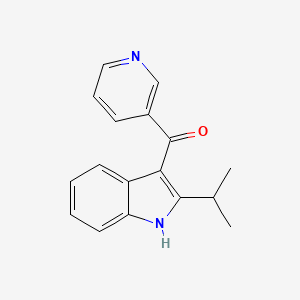
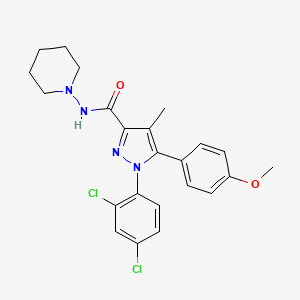
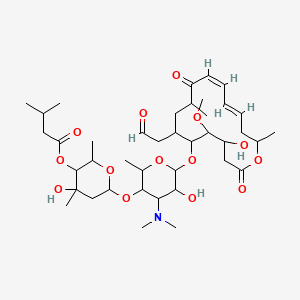
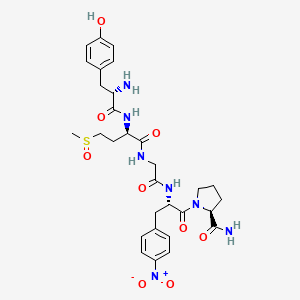
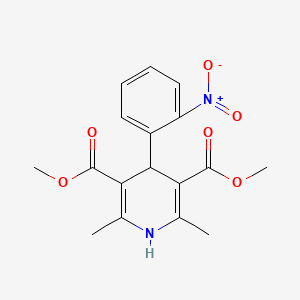

![4-[(3,5-Di-tert-butyl-4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B1678773.png)
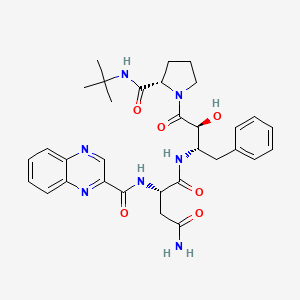
![4-[(E)-3-(3,5-ditert-butyl-4-hydroxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B1678775.png)
